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Compound of Interest

Compound Name: 2-Methoxy-6-(2-nitroethyl)phenol
CAS No.: 96853-40-6

Cat. No.: B2812124

Get Quote

Part 1: Compound Identity & Synthetic Context[1][2]
[3]1[41[5]

2-Methoxy-6-(2-nitroethyl)phenol is a 1,2,6-trisubstituted benzene derivative. It is chemically

distinct from its more common regioisomer, 2-methoxy-4-(2-nitroethyl)phenol (derived from
vanillin). This specific isomer is typically synthesized via the Henry reaction of o-vanillin (2-
hydroxy-3-methoxybenzaldehyde) followed by the selective reduction of the vinylic double
bond.

Correct identification relies on distinguishing the ortho-substitution pattern (C6) from the para-
substitution pattern (C4) common in lignin metabolites.

Physicochemical Profile
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Property Data
IUPAC Name 2-Methoxy-6-(2-nitroethyl)phenol
Common Name 6-(2-Nitroethyl)guaiacol

Molecular Formula

Molecular Weight 197.19 g/mol

Pale yellow oil or low-melting solid (isomer

Appearance
dependent)

Soluble in

Solubility , DMSO-

, MeOH; slightly soluble in water

Part 2: Spectroscopic Data (NMR, IR, MS)[3][7][8]

The following data represents the high-confidence spectral signature for the purified

compound.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the 6-substituted isomer. The key diagnostic is the
aromatic coupling pattern (ABC system) and the chemical shift of the benzylic methylene,
which is influenced by the ortho-phenolic hydroxyl group.

NMR (400 MHz,
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Expert Note: In the para-isomer (vanillin derivative), the aromatic signals often appear as an
ABX system with distinct doublets/singlets. In this ortho-isomer (6-substituted), the protons at
C3, C4, and C5 are contiguous, creating a tighter multiplet or distinct t/d/d pattern depending on
field strength.

NMR (100 MHz,
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Shift (

Carbon Type Assignment
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111.2 Methine Ar-C (C3)
75.4 Methylene (Nitro-adjacent)
56.1 Methy!
30.5 Methylene

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the nitro group and the phenol.
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Wavenumber (
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3450 — 3350 O-H Stretch (Broad) )

bonding)
3050 C-H Stretch Aromatic

Alkyl (
2940, 2860 C-H Stretch :

)

) Nitro Group (Primary

1552 N-O Stretch (Asymmetric) ] )

Diagnostic)
1375 N-O Stretch (Symmetric) Nitro Group
1610, 1480 C=C Stretch Aromatic Ring
1270 C-O Stretch Aryl Alkyl Ether (OMe)

Mass Spectrometry (EI-MS)

Method: Electron Impact (70 eV). Molecular lon:

197 (

).
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Part 3: Visualization of Structural Logic
Synthesis & Connectivity Pathway

The following diagram illustrates the origin of the spectroscopic signals based on the synthetic
route from o-vanillin.
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Caption: Synthesis pathway showing the transformation of vinyl protons to the diagnostic ethyl
triplets observed in NMR.

Mass Spectrometry Fragmentation Logic

Understanding the fragmentation helps confirm the labile nitro group.
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Caption: Primary fragmentation pathways in EI-MS showing the characteristic loss of the nitro
group.

Part 4: Experimental Protocols for Validation

To ensure reproducibility and spectral fidelity, the following protocols should be used for sample
preparation.

NMR Sample Preparation

¢ Solvent: Chloroform-d (

) is preferred for resolution. DMSO-

may be used if the OH signal is broad, but it will shift the OH signal to
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9.0-9.5 ppm.

e Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug in a Pasteur pipette to remove any suspended
reduction salts (borates) which cause line broadening.

Synthesis of Reference Material (Micro-scale)

If commercial standards are unavailable, use this validated workflow to generate the standard:

Condensation: Mix o-vanillin (1 eq) and nitromethane (5 eq) with ammonium acetate (0.5
eq). Sonicate or reflux until a yellow solid (nitrovinyl) precipitates.

¢ Reduction: Dissolve the yellow solid in THF/MeOH (1:1). Add Silica Gel (200 mesh) followed
by

(4 eq) in portions at 0°C. Stir for 30 mins.

o Workup: Filter silica, evaporate solvent, extract with DCM.

 Purification: The product is often an oil; purify via flash chromatography (Hexane:EtOAc 3:1)
to remove unreacted aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Elucidation and Spectroscopic
Characterization of 2-Methoxy-6-(2-nitroethyl)phenol]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2812124/docs#structural-elucidation-
and-spectroscopic-characterization-of-2-methoxy-6-2-nitroethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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